Methyl 4-(3,4-diaminophenoxy)benzoate
Overview
Description
“Methyl 4-(3,4-diaminophenoxy)benzoate” is an organic compound with the CAS Number: 24002-80-0 . It has a molecular weight of 258.28 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is “this compound” and its InChI Code is "1S/C14H14N2O3/c1-18-14(17)9-2-4-10(5-3-9)19-11-6-7-12(15)13(16)8-11/h2-8H,15-16H2,1H3" . The molecular formula of the compound is C14H14N2O3 .Physical and Chemical Properties Analysis
“this compound” is a solid compound with a melting point between 92 - 95 degrees Celsius .Scientific Research Applications
Toward Nitroxide-Mediated Photopolymerization
A study introduces a new alkoxyamine bearing a chromophore group directly linked to the aminoxyl function, which decomposes under UV irradiation to generate corresponding radicals. This compound shows potential in photoinitiated polymerization processes, demonstrating the relevance of such molecules in developing novel photopolymerization techniques (Guillaneuf et al., 2010).
Liquid Crystalline Thermosets
Research on novel triaromatic diepoxides and their reactions with aromatic diamines to form liquid crystalline thermosets (LCT) networks shows the influence of curing conditions and monomer structure on mesophase formation. Such studies highlight the importance of chemical structure in designing materials with desired thermal and mechanical properties (Mormann & Bröcher, 1998).
Rhenium-Catalyzed Trifluoromethylation
A paper discusses the use of methyltrioxorhenium as a catalyst for electrophilic trifluoromethylation of aromatic compounds, demonstrating the potential of certain metal-organic frameworks in facilitating chemical reactions that are significant for pharmaceutical and materials science research (Mejía & Togni, 2012).
Rate Parameter Estimation for Degradation Processes
The study evaluates the degradation/mineralization of 4-chlorophenol using organic oxidants under UV irradiation, providing insight into the kinetics of chemical reactions and the potential for environmental remediation techniques (Sharma et al., 2012).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Methyl 4-(3,4-diaminophenoxy)benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolism. The compound can act as a substrate for these enzymes, leading to its biotransformation into various metabolites. Additionally, it may interact with other biomolecules such as receptors and transporters, influencing their activity and function .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways. It can also affect the expression of genes involved in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to specific receptors or enzymes, leading to their activation or inhibition. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular function and promoting cell survival. At high doses, it can induce toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its biotransformation into different metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion. The compound’s metabolism can affect metabolic flux and alter the levels of specific metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, where it binds to transporters on the cell membrane. Once inside the cell, it can be distributed to various cellular compartments, including the cytoplasm, nucleus, and organelles. The compound’s localization and accumulation can influence its activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may contain specific sequences or motifs that direct it to the mitochondria or endoplasmic reticulum. The subcellular localization of the compound can affect its activity and interactions with other biomolecules .
Properties
IUPAC Name |
methyl 4-(3,4-diaminophenoxy)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-18-14(17)9-2-4-10(5-3-9)19-11-6-7-12(15)13(16)8-11/h2-8H,15-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUMYACJZGHRAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377223 | |
Record name | Methyl 4-(3,4-diaminophenoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24002-80-0 | |
Record name | Methyl 4-(3,4-diaminophenoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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